In Vitro Target Engagement Profile of 4-Amino-5-chloropyridine-3-sulfonic Acid
In a functional assay measuring antagonist activity at the muscarinic acetylcholine receptor (mAChR) in human CCRF-CEM cells, 4-amino-5-chloropyridine-3-sulfonic acid exhibited an IC50 value of >100,000 nM (>100 µM), indicating a lack of significant antagonism at this target [1]. This low activity provides a valuable baseline for SAR studies, establishing that the 4-amino-5-chloro-3-sulfonic acid scaffold, in its free acid form, is not inherently active at mAChRs. In contrast, more elaborated sulfonamide derivatives built upon this core have been reported with nanomolar activity against related targets, underscoring the compound's role as a non-interfering synthetic precursor rather than a direct biological probe [2].
| Evidence Dimension | Inhibition of mAChR-mediated calcium flux |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | No direct comparator in same assay; baseline for functional antagonism |
| Quantified Difference | No measurable inhibition (>100 µM) |
| Conditions | Human CCRF-CEM cells, calcium dye-based fluorescence assay, 25 min pre-incubation, 90 sec measurement [1] |
Why This Matters
Confirms the compound's suitability as an inert scaffold or intermediate, as it does not introduce confounding biological activity in cellular assays at typical concentrations.
- [1] BindingDB. (2007). Assay CHEMBL4144311: Antagonist activity at mAChR in human CCRF-CEM cells. View Source
- [2] Vieira, P. A., et al. (2014). Expanding the Binding Envelope of CYP51 Inhibitors Targeting Trypanosoma cruzi with 4-Aminopyridyl-Based Sulfonamide Derivatives. PMC4091728. View Source
